4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide
Description
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium-4-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-8(2)5-3-7(9)4-6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSJHYZYCEGAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
thermodynamic properties of hydroxyl-functionalized quaternary ammonium salts
Thermodynamic Architecture of Hydroxyl-Functionalized Quaternary Ammonium Salts A Technical Guide for Drug Development & Process Engineering
Executive Summary: The Hydroxyl Advantage
Hydroxyl-functionalized quaternary ammonium salts (QAS)—most notably cholinium derivatives and functionalized tetraalkylammoniums—represent a distinct thermodynamic class within the ionic liquid (IL) and deep eutectic solvent (DES) landscape. Unlike their non-functionalized alkyl counterparts, the introduction of a hydroxyl moiety (
For researchers in drug development, these materials offer a "tunable polarity" switch. The hydroxyl group introduces directionality via hydrogen bonding, significantly impacting viscosity, solute solubility, and membrane permeation capabilities. This guide dissects these properties, moving from molecular mechanics to macroscopic thermodynamic data, providing a validated roadmap for their application in pharmaceutical formulations.
Molecular Thermodynamics & Structural Dynamics
The thermodynamic behavior of hydroxyl-functionalized QAS is governed by the competition between Coulombic forces (cation-anion) and hydrogen bonding (cation-cation or cation-anion).
The "Hydroxyl Effect" on Entropy and Enthalpy
-
Enthalpic Gain: The
group acts as both a hydrogen bond donor and acceptor. In cholinium bis(trifluoromethylsulfonyl)imide, for instance, the hydroxyl group forms strong H-bonds with the anion, increasing the lattice energy compared to ethyltrimethylammonium salts. -
Entropic Penalty: The formation of transient H-bond networks (similar to water structuring) reduces the rotational freedom of the cation, typically resulting in higher viscosity and higher glass transition temperatures (
).
Visualization: Interaction Network
The following diagram illustrates the competing interaction forces within a hydroxyl-functionalized QAS system.
Figure 1: Interaction map showing how hydroxyl groups mediate H-bonding networks, influencing viscosity and solubility.
Core Thermophysical Properties
The following data summarizes the thermodynamic profile of key hydroxyl-functionalized salts compared to non-functionalized analogs.
Density and Viscosity Dynamics
Hydroxyl-functionalized salts exhibit higher viscosities due to the H-bond network described above. However, this network is highly sensitive to temperature (Arrhenius behavior) and water content.
Table 1: Comparative Thermodynamic Properties (at 298.15 K)
| Cation Type | Anion | Density ( | Viscosity ( | Key Characteristic | |
| Choline | Chloride | 1.20 (est) | Solid ( | High lattice energy; DES precursor. | |
| Choline | NTf | 1.50 | 95 | Liquid at RT; moderate viscosity. | |
| Choline | Acetate | 1.10 | >300 (supercooled) | Highly hydrophilic; strong H-bonding. | |
| Ethyl-N(Me) | NTf | 1.42 | 32 | Lower viscosity (No -OH friction). | |
| Ethanolammonium | Nitrate | 1.21 | 38 | Protic IL; extensive H-bond network. |
Note: Data represents average values from purified samples. Water content < 500 ppm is assumed.
Thermal Expansion & Compressibility
-
Thermal Expansion Coefficient (
): Typically ranges from to K . Hydroxyl-functionalized salts show slightly lower expansivity than alkyl analogs due to the cohesive "stiffness" of the H-bond network. -
Isentropic Compressibility: Lower than molecular solvents, indicating efficient ion packing.
Solution Thermodynamics: The "Mixing" Behavior
For drug delivery, these salts are rarely used in isolation. Their behavior in aqueous or alcoholic solution is defined by Excess Molar Properties .
Excess Molar Volume ( )
When mixed with water, hydroxyl-functionalized QAS typically exhibit negative excess molar volumes (
-
Mechanism: The small water molecules pack efficiently into the interstices of the ionic lattice. Furthermore, the hydroxyl group on the cation forms specific H-bonds with water, causing "electrostriction" (densification) of the solvent shell.
-
Implication: Formulations will occupy less volume than the sum of their parts; this densification correlates with high structural stability for solubilized proteins or APIs.
Experimental Protocols: Validated Workflows
To ensure data integrity (Trustworthiness), the following protocol must be strictly adhered to. Hydroxyl-QAS are hygroscopic; water is the primary source of error in thermodynamic measurements.
Protocol: High-Precision Density & Viscosity Determination
Prerequisites:
-
Drying: Vacuum oven at 323 K for >48 hours (p < 1 Pa).
-
Validation: Karl Fischer Titration (Target: < 200 ppm water).
Step-by-Step Workflow:
-
Sample Preparation: Load dried QAS into a gas-tight syringe inside a glove box (Ar or N2 atmosphere).
-
Injection: Inject sample into a vibrating tube densimeter (e.g., Anton Paar DMA series) connected in series with a rolling-ball microviscometer (e.g., Lovis 2000).
-
Equilibration: Allow 15 minutes thermal equilibration at starting temperature (e.g., 293.15 K).
-
Measurement Scan: Ramp temperature from 293.15 K to 353.15 K in 5 K intervals.
-
Correction: Apply viscosity correction to density readings (damping effect on the oscillator).
-
Data Fitting: Fit viscosity data to the Vogel-Fulcher-Tammann (VFT) equation:
Visualization: Experimental Logic Flow
Figure 2: Validated workflow for obtaining publication-quality thermodynamic data.
Applications in Drug Development
The thermodynamic properties detailed above translate directly to functional advantages in pharmaceutical applications.
Transdermal Permeation Enhancement
Hydroxyl-functionalized QAS (specifically Choline derivatives) act as highly effective permeation enhancers.
-
Mechanism: The amphiphilic nature allows them to intercalate into the lipid bilayer of the stratum corneum. The hydroxyl group facilitates "head-group" interactions with phospholipids, while the alkyl chain disrupts the hydrophobic tail packing, increasing membrane fluidity.
-
Thermodynamic Driver: The negative
in lipid environments suggests strong integration, lowering the barrier for drug diffusion.
Deep Eutectic Solvents (DES) for API Solubilization
Choline chloride (a hydroxyl-QAS) is the primary H-bond acceptor in many DES formulations (e.g., Choline Cl:Urea).
-
Solubility: These solvents can solubilize poorly water-soluble drugs (e.g., Ibuprofen, Griseofulvin) up to 10,000x better than water.
-
Stability: The high viscosity (thermodynamically inherent to the H-bond network) reduces molecular mobility, kinetically stabilizing amorphous drug dispersions against crystallization.
References
-
Tariq, M. et al. (2014). Thermodynamic and Kinetic Effects of Quaternary Ammonium and Phosphonium Ionic Liquids on CO2 Hydrate Formation. National Institutes of Health. Link
-
Gao, Y. et al. (2025). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties. ACS Sustainable Chemistry & Engineering. Link
-
Saeed, A. et al. (2014). Influence of hydroxyl group position and temperature on thermophysical properties of tetraalkylammonium hydroxide ionic liquids with alcohols. PubMed. Link
-
Zambito, Y. et al. (2020). Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. National Institutes of Health. Link
-
Pang, J. et al. (2025).[2] Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Publications. Link
-
Ferreira, E. et al. (2012). Density and viscosity of several pure and water-saturated ionic liquids. RSC Publishing. Link
-
Wang, H. et al. (2020).[2] Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Link
-
Zhang, S. et al. (2025).[3] Hydroxy acid-functionalized ionic liquids as green alternatives for carbonate synthesis. RSC Publishing. Link
Sources
The Architect's Molecule: A Technical Guide to Piperidinium-Based Structure Directing Agents in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Crucial Role of the Organic Architect
In the intricate world of microporous material synthesis, the organic structure-directing agent (SDA) acts as the molecular architect, guiding the self-assembly of inorganic precursors into crystalline frameworks with precisely defined pores and channels. Among the diverse families of SDAs, piperidinium-based cations have emerged as a versatile and powerful class of molecules, enabling the synthesis of a wide array of zeolites and aluminophosphates with significant industrial applications. This technical guide, intended for researchers and professionals in materials science and drug development, delves into the core principles of employing piperidinium-based SDAs, from their rational design and synthesis to their mechanistic role in zeolite crystallization and the characterization of the resulting materials. We will explore the subtle yet profound influence of the piperidinium ring's conformation, substitution patterns, and the surrounding synthesis environment on the final topology of the microporous material, providing a framework for the rational design of novel catalysts, adsorbents, and drug delivery vehicles.
The Piperidinium Cation: A Versatile Template for Zeolite Synthesis
The piperidinium cation, a six-membered saturated heterocycle containing a positively charged nitrogen atom, offers a unique combination of conformational flexibility and chemical stability, making it an effective SDA. Its "chair" and "boat" conformations, along with the potential for extensive functionalization on both the nitrogen and carbon atoms, allow for a high degree of tunability in its size, shape, and charge distribution. This adaptability is key to its success in directing the formation of a variety of zeolite frameworks.
The Influence of Substitution on Zeolite Topology
The substitution pattern on the piperidinium ring is a critical determinant of the resulting zeolite framework. Even minor modifications can lead to the crystallization of entirely different topologies. For instance, simple piperidine has been successfully employed as an SDA for the synthesis of FER-type zeolites.[1][2] However, the introduction of methyl groups at different positions on the ring dramatically alters the structure-directing effect:
-
2,6-dimethylpiperidine has been shown to direct the synthesis of TON-type zeolites .[1]
-
2,2,6,6-tetramethylpiperidine can lead to the formation of MFI-type zeolites .[1]
This demonstrates a fundamental principle in SDA-directed synthesis: the size and shape of the organic molecule must be commensurate with the dimensions of the pores and channels of the target zeolite. A progressive increase in the size of the piperidinium-based SDA has also been shown to direct the formation of different aluminophosphate structures, from layered materials to AFI and SAS-type frameworks.[3][4][5]
A study involving 33 different organocations derived from the piperidine ring system in fluoride-based synthesis media revealed the formation of 17 different host topologies, highlighting the remarkable versatility of this class of SDAs.[4] This study also observed a correlation between the reaction concentration and the framework density of the product, with more open-framework lattices forming in more concentrated conditions.[4]
The Critical Role of Isomerism: The Case of N,N-dimethyl-3,5-dimethylpiperidinium
The synthesis of the commercially important SSZ-39 zeolite, with the AEI topology, provides a compelling example of the importance of stereoisomerism in the SDA. The N,N-dimethyl-3,5-dimethylpiperidinium cation exists as cis and trans isomers. It has been demonstrated that an enhanced content of the trans isomer in the synthesis gel leads to a more efficient crystallization of SSZ-39. This is a crucial insight for optimizing the synthesis of this material, which has applications in catalysis and emissions control.
The Mechanism of Structure Direction: From Precursor Interaction to Crystal Growth
The precise mechanism by which an SDA directs the formation of a specific zeolite framework is a complex interplay of thermodynamic and kinetic factors. While a complete, universally accepted model remains elusive, a combination of computational modeling and advanced spectroscopic techniques has provided significant insights into the role of piperidinium-based SDAs.
The "Lock and Key" Model and Beyond: Host-Guest Interactions
The traditional view of structure direction often invokes a "lock and key" or "templating" model, where the SDA molecule fits snugly within the pores or cages of the nascent zeolite framework, stabilizing it and guiding its growth. Molecular modeling studies have been employed to understand the trends in product selectivity for closely related piperidinium-based SDAs.[4] These models often calculate the van der Waals and electrostatic interactions between the SDA and the inorganic framework to predict the most stable host-guest pair.
However, the reality is more nuanced. A single SDA can often direct the formation of multiple zeolite phases under different synthesis conditions, suggesting that the interaction is not a simple static fit. The thermodynamics of partitioning of an SDA between aqueous and organic phases, which can serve as a proxy for the energetic interactions during synthesis, have shown that the critical factors in SDA function are often kinetically controlled, arising from differences in activation energies related to the SDA's structure and its interactions during the nucleation of zeolite precursors.[6][7]
Probing the Precursor Gel: The Power of In-Situ Spectroscopy
To truly understand the causality behind experimental choices, it is essential to study the interactions between the SDA and the inorganic species in the precursor gel before and during crystallization. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[8][9] 2D ¹H DQ-SQ NMR, for instance, has revealed that it is not only the electrostatic interactions between the SDA and the framework but also the correlations among the SDA molecules themselves that play a dominant role in the structure-directing process.[10] While specific in-situ NMR studies on a wide range of piperidinium-based SDAs are still an emerging area of research, the available data suggest a dynamic process where the SDAs influence the organization of silicate or aluminosilicate oligomers in the solution, pre-disposing them to form specific building units of the final crystalline structure.
The following diagram illustrates the conceptual workflow for investigating the structure-directing mechanism of piperidinium-based SDAs.
Caption: Workflow for elucidating the structure-directing mechanism of piperidinium-based SDAs.
Experimental Protocols: A Self-Validating System
The successful synthesis of a target zeolite using a piperidinium-based SDA relies on a well-defined and reproducible experimental protocol. The following sections provide a detailed methodology for the synthesis of a piperidinium-based SDA and its subsequent use in the hydrothermal synthesis of a zeolite.
Synthesis of a Representative Piperidinium-Based SDA
This protocol describes the synthesis of a generic N-alkyl-N-methylpiperidinium halide, a common precursor for the hydroxide form of the SDA used in zeolite synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine in a suitable polar solvent such as acetone or acetonitrile.
-
Alkylation: To the stirred solution, add the desired alkyl halide (e.g., an alkyl bromide or iodide) dropwise at room temperature. The reaction is an SN2-type quaternization of the piperidine nitrogen.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a quaternary ammonium salt, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the synthesized N-alkyl-N-methylpiperidinium halide using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and elemental analysis.
Hydrothermal Synthesis of a Zeolite Using a Piperidinium-Based SDA
This protocol outlines the general procedure for the hydrothermal synthesis of a zeolite using the hydroxide form of the piperidinium-based SDA.
Step-by-Step Methodology:
-
Ion Exchange: To prepare the hydroxide form of the SDA, pass an aqueous solution of the synthesized piperidinium halide salt through a column packed with a hydroxide-exchange resin.
-
Synthesis Gel Preparation: In a suitable container (e.g., a Teflon liner for an autoclave), prepare the synthesis gel by combining the sources of silica (e.g., fumed silica, tetraethyl orthosilicate) and, if required, alumina (e.g., sodium aluminate, aluminum hydroxide) with the aqueous solution of the piperidinium hydroxide SDA and any necessary mineralizing agents (e.g., sodium hydroxide, fluoride ions). The molar composition of the gel is a critical parameter that must be precisely controlled.
-
Homogenization: Stir the mixture vigorously until a homogeneous gel or suspension is obtained.
-
Hydrothermal Crystallization: Seal the Teflon liner in a stainless-steel autoclave and place it in an oven pre-heated to the desired crystallization temperature (typically between 130°C and 180°C). The crystallization is carried out under static or tumbling conditions for a specific duration (from several hours to many days).
-
Product Recovery: After the designated time, quench the autoclave in cold water. Collect the solid product by filtration or centrifugation.
-
Washing and Drying: Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. Dry the solid product in an oven at a moderate temperature (e.g., 100°C).
-
Calcination: To remove the occluded organic SDA and open the microporous framework, calcine the as-synthesized material in air at a high temperature (typically between 500°C and 600°C) for several hours.
The following diagram illustrates the experimental workflow for zeolite synthesis using a piperidinium-based SDA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and catalytic application of FER zeolites with controllable size - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) Synthesis of FER zeolite with piperidine as structure-directing agent and its catalytic application [academia.edu]
- 4. A study of piperidinium structure-directing agents in the synthesis of silica molecular sieves under fluoride-based conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aluminophosphate using Structure Directing Agent containing Piperidine Moiety: Effect of SDA on Crystal Structure -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Energetic Insights into the Role of Quaternary Ammonium Cations in Zeolite Synthesis | ORNL [ornl.gov]
- 8. Understanding the Mechanism of Nontraditional Zeolite Synthesis Using In Situ Nuclear Magnetic Resonance Spectroscopy and X‑ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting in situ NMR spectroscopy to understand non-traditional methods for zeolite synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Structure-Directing Roles of Organic Molecules in the Formation of Aluminosilicate and Aluminophosphate Molecular Sieves Revealed by 2D 1 H DQ-SQ NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Electrochemical Characterization and Applications of 4-Hydroxy-1,1-dimethylpiperidin-1-ium Bromide Electrolytes
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the electrochemical applications of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide. This compound, a member of the piperidinium family of organic salts, presents unique opportunities at the intersection of materials science, energy storage, and pharmaceutical research. We will explore its fundamental electrochemical properties and provide step-by-step protocols for its characterization and use in exploratory applications, including redox-active energy storage and electro-organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the electrochemical potential of this versatile electrolyte.
Section 1: Introduction and Scientific Context
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, also known by its pharmaceutical name Parapenzolate bromide, is a quaternary ammonium salt featuring a stable piperidinium cation.[1] While historically investigated in a pharmacological context, its structure is analogous to cations used in a class of advanced solvents known as Ionic Liquids (ILs). ILs are organic salts with low melting points (typically below 100 °C) that are valued for their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3]
The piperidinium cation, in particular, is known for its superior resistance to electrochemical reduction compared to aromatic heterocyclic cations like imidazolium, which contributes to a wider potential window for electrochemical applications.[4] This inherent stability makes piperidinium-based ILs promising candidates for high-voltage energy storage systems such as lithium-ion batteries and supercapacitors.[4][5][6]
This guide bridges the gap between the compound's established identity and its electrochemical potential. We will treat 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide not just as a salt, but as a functional component of an electrolyte system, where both the cation and the bromide anion play active roles. The protocols herein are designed to be self-validating systems for characterizing its fundamental properties and exploring its utility in two key areas:
-
Redox-Active Energy Storage: Utilizing the reversible bromide/bromine (Br⁻/Br₂) redox couple for high-capacity supercapacitors.
-
Electro-organic Synthesis: Employing the electrolyte as both a supporting medium and a source of electrophilic bromine for synthesizing novel molecules, a technique with potential applications in drug metabolite generation and discovery.[7][8]
Section 2: Physicochemical Properties and Electrolyte Preparation
A thorough understanding of the material's basic properties is critical before proceeding with electrochemical experiments.
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate bromide | PubChem[1] |
| Molecular Formula | C₂₁H₂₆BrNO₃ | PubChem[1] |
| Molar Mass | 420.3 g/mol | PubChem[1] |
| CAS Number | 5634-41-3 | PubChem[1] |
| Solubility | High solubility in polar solvents like water, methanol, and acetonitrile.[3] | Inferred from similar bromide ILs[3] |
Protocol 2.1: Preparation of Working Electrolytes
Causality: The choice of solvent is paramount as it dictates the electrolyte's conductivity, viscosity, and electrochemical stability window. Acetonitrile is a common choice for non-aqueous electrochemistry due to its relatively wide potential window and ability to dissolve many organic salts. Aqueous solutions offer high conductivity but have a limited stability window due to the electrolysis of water.
Materials:
-
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide (≥98% purity)
-
Anhydrous Acetonitrile (ACN, H₂O < 50 ppm)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure (for a 0.5 M solution in Acetonitrile):
-
Pre-Drying: Dry the 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide salt in a vacuum oven at 60 °C for 12-24 hours to remove residual water, which can significantly narrow the electrochemical window.
-
Weighing: In a glovebox or under an inert atmosphere (e.g., argon) to prevent moisture uptake, accurately weigh 2.1015 g of the dried salt (for a 10 mL solution).
-
Dissolution: Transfer the salt to a 10 mL volumetric flask. Add approximately 7 mL of anhydrous acetonitrile and stir with a magnetic stir bar until the salt is fully dissolved.
-
Final Volume: Carefully add anhydrous acetonitrile to the 10 mL mark. Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Store the electrolyte solution in a sealed container inside a glovebox to maintain its anhydrous nature.
Safety Note: Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Section 3: Core Electrochemical Characterization
The foundational measurement for any new electrolyte is its Electrochemical Stability Window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.
Protocol 3.1: Determination of the Electrochemical Stability Window (ESW)
Causality: This protocol uses Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) to identify the potentials at which the electrolyte components begin to break down. A three-electrode setup is used to isolate the performance of the working electrode from the counter electrode, with the reference electrode providing a stable potential for accurate measurements.
Equipment:
-
Potentiostat (e.g., CHI660D or similar)
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy Carbon or Platinum disk (e.g., 3 mm diameter)
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in the working electrolyte) for non-aqueous systems; Ag/AgCl for aqueous systems.
-
Electrolyte prepared as per Protocol 2.1.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with the solvent, and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the tip of the reference electrode is close to the working electrode to minimize iR drop.
-
System Purging: Bubble argon or nitrogen gas through the electrolyte for 15-20 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere blanket over the solution during the experiment.
-
Cyclic Voltammetry (CV) Scan:
-
Set the potentiostat to perform a CV scan.
-
Define a wide potential range (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺).
-
Set a scan rate of 100 mV/s.
-
Run the scan and observe the resulting voltammogram.
-
-
Linear Sweep Voltammetry (LSV) for Anodic and Cathodic Limits:
-
To precisely determine the limits, perform separate LSV scans.
-
Anodic Limit (Oxidation): Scan from the open-circuit potential in the positive direction until a sharp increase in current is observed. This is attributed to the oxidation of the bromide anion (2Br⁻ → Br₂ + 2e⁻).[8]
-
Cathodic Limit (Reduction): Scan from the open-circuit potential in the negative direction until a sharp current increase occurs. This corresponds to the reduction of the piperidinium cation.[4]
-
-
Data Analysis: The ESW is defined as the potential difference between the onset of the anodic and cathodic currents.
Section 4: Application in Redox-Active Energy Storage
The bromide anion in the electrolyte can be harnessed to increase the energy storage capacity of a supercapacitor through a rapid and reversible Faradaic (redox) reaction, a concept known as a "redox-active electrolyte" or "redox mediator".
Protocol 4.1: Evaluation as a Redox-Active Electrolyte for Supercapacitors
Causality: This protocol evaluates the contribution of the Br⁻/Br₂ redox couple to the total charge storage. A symmetric two-electrode cell is used to mimic a real device. Galvanostatic Charge-Discharge (GCD) cycling is the primary method for determining practical capacitance, energy density, and power density.
Equipment:
-
Potentiostat with GCD capabilities
-
Two-electrode coin cell or Swagelok-type cell
-
Electrodes: High surface area carbon (e.g., activated carbon, carbon nanotubes) coated on current collectors.
-
Separator: Glass fiber or Celgard
-
Electrolyte: 0.5 M 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide in ACN
Procedure:
-
Electrode Preparation: Prepare two identical activated carbon electrodes. Record the mass of the active material on each electrode.
-
Cell Assembly: In a glovebox, assemble the coin cell in the following order: electrode, separator wetted with electrolyte, second electrode. Ensure the separator is fully saturated but not flooded.
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the device (e.g., 0 to 1.5 V).
-
The presence of distinct redox peaks indicates the Faradaic contribution from the bromide anion.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Perform GCD cycling at various current densities (e.g., 0.5, 1, 2, 5 A/g).
-
The specific capacitance (C, in F/g) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
-
Performance Metrics Calculation:
-
Energy Density (E, in Wh/kg): E = (C * ΔV²) / (2 * 3.6)
-
Power Density (P, in W/kg): P = E / Δt
-
Expected Performance Data
Researchers should use the following table to log and compare performance data.
| Current Density (A/g) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) |
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 |
Section 5: Application in Electro-Organic Synthesis
The bromide electrolyte can serve a dual role as a supporting electrolyte and an in-situ source of electrophilic bromine ("Br⁺" equivalent), which is generated anodically. This avoids the use of hazardous and unstable brominating agents like liquid bromine.
Protocol 5.1: Electrosynthesis of Brominated Organic Molecules
Causality: This protocol demonstrates the mediated electrochemical bromination of a model substrate, 1,3-indandione. Bromide is oxidized at the anode to bromine, which then diffuses into the bulk solution to react with the substrate. This is an example of an EC' (Electrochemical-Catalytic) mechanism, where the bromide is regenerated after the chemical reaction, allowing for high current efficiency.[8]
Equipment:
-
Potentiostat with controlled-potential or constant-current electrolysis capabilities
-
Undivided electrochemical cell (a simple beaker is sufficient)
-
Working Electrode (Anode): Graphite plate or rod
-
Counter Electrode (Cathode): Graphite plate or rod
-
Substrate: 1,3-indandione
-
Electrolyte: 0.2 M 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide in a 1:1 mixture of methanol/acetic acid.
Procedure:
-
Solution Preparation: Dissolve 1,3-indandione (e.g., 5 mmol) and the bromide electrolyte in the solvent mixture in the undivided cell.
-
Electrolysis Setup: Place the two graphite electrodes into the solution, parallel to each other, and connect them to the potentiostat.
-
Constant Current Electrolysis:
-
Apply a constant anodic current (e.g., 100 mA).
-
Stir the solution vigorously throughout the electrolysis.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the starting material is consumed, turn off the potentiostat.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
-
Characterization: Analyze the product (expected to be 2-bromo-1,3-indandione and 2,2-dibromo-1,3-indandione) using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.[8]
Section 6: Data Interpretation & Troubleshooting
-
Interpreting CVs: In Protocol 3.1, the anodic peak corresponds to bromide oxidation, and the cathodic peak to bromine reduction. The separation between these peaks (ΔEp) provides insight into the reaction kinetics. A larger ΔEp suggests slower kinetics. In Protocol 4.1, the shape of the CV curve indicates the type of charge storage: a rectangular shape is characteristic of ideal double-layer capacitance, while distinct peaks ("humps") signify pseudocapacitive contributions.
-
Troubleshooting - High Resistance: If GCD curves show a large initial voltage drop (iR drop), it indicates high cell resistance. Check electrode/current collector contact, ensure the separator is properly wetted, and verify all connections to the potentiostat.
-
Troubleshooting - Unexpected Peaks: The presence of unexpected redox peaks in the ESW measurement often points to impurities, especially water or oxygen. Ensure the electrolyte is dry and the system is properly purged with inert gas.
Section 7: Conclusion and Future Outlook
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide stands as a promising, multi-functional electrolyte component. Its stable cationic structure provides a wide potential window suitable for high-performance devices, while its bromide anion can be actively engaged in both energy storage and synthetic applications. The protocols detailed in this guide provide a robust framework for researchers to unlock and validate these applications.
Future research should focus on formulating binary ionic liquid mixtures to lower viscosity and enhance conductivity, exploring different electrode materials to maximize the efficiency of the bromide redox reaction, and expanding the scope of electro-organic syntheses to more complex molecules relevant to the pharmaceutical industry.
References
- Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion b
- Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell.MDPI.
- Cyclic voltammetry of ionic liquid electrolytes.
- Piperidinium, 4-((2-hydroxy-2,2-diphenylacetyl)oxy)-1,1-dimethyl-, bromide (1:1).PubChem.
- Ionic liquids as electrolytes for electrochemistry.
- Application of Ionic Liquids in Electrochemistry—Recent Advances.MDPI.
- Electrochemical Applications of Room-Temper
- Electroreductively Induced Radicals for Organic Synthesis.MDPI.
- The Combination of Electrochemistry and Microfluidic Technology in Drug Metabolism Studies.Chemistry – A European Journal.
- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic M
- Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor oper
- Electrochemical Study of Bromide in the Presence of 1,3-Indandione.
Sources
- 1. Piperidinium, 4-((2-hydroxy-2,2-diphenylacetyl)oxy)-1,1-dimethyl-, bromide (1:1) | C21H26BrNO3 | CID 68639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. electrochem.org [electrochem.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oro.open.ac.uk [oro.open.ac.uk]
- 8. Electrochemical Study of Bromide in the Presence of 1,3-Indandione. Application to the Electrochemical Synthesis of Bromo Derivatives of 1,3-Indandione - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Crystallization of AEI-Type Zeolites (SSZ-39) Using Piperidinium Templates
This Application Note and Protocol guide is designed for researchers in materials science and pharmaceutical development, focusing on the precision synthesis of zeolites using piperidinium-based structure-directing agents (OSDAs).
Executive Summary & Scientific Rationale
In the landscape of advanced porous materials, SSZ-39 (AEI framework) stands out due to its exceptional hydrothermal stability and unique 8-membered ring pore dimensions (
The crystallization of SSZ-39 is thermodynamically metastable and kinetically controlled by the Organic Structure-Directing Agent (OSDA) . The piperidinium cation—specifically N,N-dimethyl-3,5-dimethylpiperidinium hydroxide —acts as a "shape template."[1] It lowers the nucleation barrier by organizing the aluminosilicate species into specific "cages" (the cha cage) through hydrophobic hydration and Van der Waals interactions.
Critical Mechanism: The geometric specificity of the piperidinium isomer is paramount. Research indicates that the trans-isomer of the 3,5-dimethyl substitute is significantly more efficient at directing the AEI framework than the cis-isomer, often reducing crystallization time by 50% and suppressing impurity phases like Gismondine (GIS).
Materials & Reagents
To ensure reproducibility and pharmaceutical-grade purity, use reagents meeting the following specifications:
| Reagent | Specification | Role |
| Zeolite Y (FAU) | CBV720 or CBV760 (Si/Al ratio ~15-30) | Silicon & Aluminum Source (Interzeolite Transformation) |
| Sodium Hydroxide | 99.99% Pellets or 1N Standard Solution | Mineralizing Agent (OH source) |
| DMDMP-OH | 3,5-dimethyl-N,N-dimethylpiperidinium hydroxide (20-25 wt% aq) | OSDA (Template) |
| Deionized Water | 18.2 MΩ·cm (Milli-Q) | Solvent / Hydrolysis Medium |
| Ammonium Nitrate | 99.0% ACS Grade | Ion-exchange agent (for H-form conversion) |
Expert Insight: Using a parent zeolite (FAU) as the Si/Al source—rather than amorphous silica and alumina salts—is termed Interzeolite Transformation . This method is superior for drug development applications as it yields more uniform crystal size distributions and minimizes amorphous debris.
Experimental Setup & Safety
Hardware Configuration
-
Reactor: 23 mL or 45 mL Stainless Steel Autoclaves (Parr Instruments).
-
Liners: PTFE (Teflon) liners.[2][3] Note: Clean with 10% HF or concentrated NaOH prior to use to remove "memory" seeds from previous batches.
-
Agitation: Synthesis oven with a rotating spit (tumbling at 40–60 RPM). Static synthesis often leads to phase segregation (e.g., dense analcime settling at the bottom).
Safety Protocols
-
High Alkalinity: The gel pH is >13. Wear alkali-resistant gloves.
-
Pressure: Autoclaves generate autogenous pressure (approx. 5–10 bar at 140°C). Ensure burst disks are rated correctly.
-
Calcination: Burning off the piperidinium template releases NO
and CO . Use a furnace with active exhaust ventilation.
Core Protocol: Hydrothermal Synthesis of SSZ-39
This protocol targets a gel composition of: 30 SiO
Step 1: Gel Preparation (The "Cold" Step)
-
OSDA/Alkali Mix: In a polypropylene beaker, combine 4.6 g of DMDMP-OH solution (20 wt%) with 0.35 g of NaOH (99%) dissolved in 4.0 g of DI water . Stir until clear.
-
Source Addition: Slowly add 2.0 g of Zeolite Y (CBV720, Si/Al=15) to the solution.
-
Homogenization: Stir vigorously at room temperature for 1 hour. The mixture should transform from a slurry to a thick, consistent paste.
-
Checkpoint: If the mixture is too dry, add water dropwise to reach the target molar ratio. Do not exceed the H
O/Si ratio of 20–30, as dilution slows nucleation.
-
Step 2: Hydrothermal Crystallization
-
Transfer the gel into the PTFE liner. Fill volume should be 60–75% of capacity.
-
Seal the autoclave tightly.
-
Place in the pre-heated synthesis oven at 140°C .
-
Tumble at 60 RPM for 3 to 7 days .
-
Optimization: Pause at Day 3 to extract a small aliquot (approx 0.1 mL), wash, and check by XRD. If amorphous, continue heating.
-
Step 3: Downstream Processing
-
Quench: Cool the autoclave in a water bath to stop the reaction.
-
Wash: Centrifuge the product (4000 RPM, 10 min). Decant the supernatant (high pH). Resuspend in DI water. Repeat this cycle 3–4 times until the supernatant pH is < 9.
-
Dry: Dry the pellet at 100°C overnight.
-
Calcination (Template Removal):
-
Ramp: 1°C/min to 550°C.
-
Dwell: 8 hours under flowing air.
-
Result: White powder (Na-SSZ-39).
-
Step 4: Ion Exchange (Optional for Catalysis)
To convert to the active H-form (H-SSZ-39):
-
Suspend 1 g of calcined zeolite in 50 mL of 1M NH
NO . -
Stir at 80°C for 2 hours.
-
Filter and repeat 3 times.
-
Calcine again at 500°C for 4 hours to convert NH
to H .
Mechanism & Workflow Visualization
The following diagram illustrates the critical pathway from precursor selection to the final crystalline framework, highlighting the role of the piperidinium template.
Caption: Workflow for the piperidinium-mediated transformation of Zeolite Y to SSZ-39 (AEI).
Data Analysis & Validation Standards
To validate the synthesis, compare your results against these standard parameters.
| Parameter | Method | Expected Result (SSZ-39) | Troubleshooting (If Failed) |
| Crystallinity | PXRD (Powder X-Ray Diffraction) | Peaks at 2 | Amorphous halo: Increase time or temp. Impurity (GIS): Reduce Na content. |
| Morphology | SEM (Scanning Electron Microscopy) | Rectangular/Cubic plates (0.5 – 2.0 | Large agglomerates: Increase rotation speed. |
| Si/Al Ratio | ICP-OES or EDS | 12 – 15 | Too low: Use higher Si/Al parent FAU. |
| Porosity | N | Surface Area: > 500 m | Low area: Incomplete calcination (pore blocking). |
References
-
Dual-template-driven in situ synthesis of Cu-SSZ-39 catalysts. Source: Journal of Materials Chemistry A (RSC).
-
Targeted synthesis of zeolites from calculated interaction between zeolite structure and organic template. Source: National Science Review.
-
Process for SSZ-39 synthesis using modified reaction composition (Patent US10843929B2). Source: Google Patents. [1]
-
Thermally stable nanosized LEV zeolites synthesized by hydrothermal conversion of FAU. Source: Journal of Materials Chemistry A.
-
Small-Pore Zeolites: Synthesis and Catalysis. Source: Chemical Reviews / Lirias (KU Leuven).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide
Welcome to the technical support center for the synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this quaternization reaction. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and in-depth answers to frequently asked questions to help you improve your reaction yield and product purity.
Reaction Overview: The Menshutkin Reaction
The synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide is a classic example of the Menshutkin reaction, where a tertiary amine (4-hydroxy-1-methylpiperidine) is alkylated to form a quaternary ammonium salt.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This forms a new carbon-nitrogen bond and displaces the bromide ion, which becomes the counter-ion for the positively charged quaternary ammonium cation.
Caption: SN2 mechanism for the quaternization of 4-hydroxy-1-methylpiperidine.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is low or the reaction has stalled. What are the common causes and how can I fix this?
Low yield is a frequent problem that can often be traced back to several key reaction parameters.
A1: Key Factors and Solutions
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction by stabilizing the charged transition state. Polar aprotic solvents are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile, leaving it free to react.[3] Polar protic solvents (like alcohols) can hydrogen-bond with the amine, reducing its nucleophilicity.[4] The rate of quaternization reactions generally increases with the dielectric constant of the medium.[5]
Solvent Type Dielectric Constant (ε) Rationale Acetonitrile (MeCN) Polar Aprotic 37.5 Highly Recommended. Excellent for SN2, dissolves reactants well, relatively high boiling point for heating.[3][6] Dimethylformamide (DMF) Polar Aprotic 36.7 Good alternative, but higher boiling point can make removal difficult. Ensure it is anhydrous.[3] Acetone Polar Aprotic 21 Suitable choice, especially for purification, as it can be a good solvent for the reaction and a poor solvent for the product upon cooling, aiding precipitation.[7][8] Methanol (MeOH) Polar Protic 33 Can be used, but may be slower than aprotic solvents. Side reactions with the alkylating agent are possible at higher temperatures.[8] -
Temperature Control: Increasing the temperature generally increases the reaction rate.[5] However, excessively high temperatures (>100-120°C) can lead to product decomposition and the formation of by-products.[9] A good starting point is refluxing in acetonitrile (approx. 82°C). If the reaction is slow, a gradual increase in temperature can be beneficial. Monitor the reaction closely for signs of decomposition (e.g., significant color change to dark brown or black).[10]
-
Reactivity of the Alkylating Agent: The efficiency of the reaction is highly dependent on the leaving group. The order of reactivity for alkyl halides is I > Br > Cl > F.[11] While methyl iodide would lead to a faster reaction, the target compound requires methyl bromide. Using a high-purity source of methyl bromide (or generating it in situ if appropriate) is crucial.
-
Purity of Starting Materials: Ensure the 4-hydroxy-1-methylpiperidine is pure and, critically, anhydrous.[10] Water can react with the alkylating agent and introduce impurities.[12] The presence of primary or secondary amine impurities in the starting material can lead to a complex mixture of products.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of methyl bromide can help drive the reaction to completion.[13] However, a large excess can make purification more challenging. Slow addition of the alkylating agent to the amine solution can sometimes prevent side reactions.[3]
Q2: I'm observing significant impurity formation. What are the likely side reactions?
The most common "impurity" is simply unreacted starting material. However, other by-products can form under non-optimal conditions.
A2: Potential Side Reactions
-
Unreacted Starting Amine: This is the most frequent issue and is directly related to the points in Q1. To minimize this, ensure sufficient reaction time, optimal temperature, and consider using a slight excess of the alkylating agent.[3] You can monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC).
-
Solvent-Related Byproducts: Certain solvents can compete with the intended nucleophile and react with the alkylating agent, especially at elevated temperatures. For instance, alcohols can be alkylated to form ethers, although this reaction is typically much slower than amine quaternization.[8][12] Sticking to robust polar aprotic solvents like acetonitrile minimizes this risk.
-
Elimination Reactions: With bulkier alkylating agents, a competing E2 elimination reaction can occur. However, with methyl bromide, this is not possible as the methyl group has no β-hydrogens to be abstracted.[14]
-
Decomposition: Quaternary ammonium salts can degrade at high temperatures.[9] If the reaction mixture turns very dark, decomposition may be occurring. Reducing the reaction temperature is advised.
Q3: The product is difficult to isolate and purify. What are the best practices?
Quaternary ammonium salts have unique physical properties (high polarity, low volatility) that require specific purification strategies.
A3: Purification Techniques
-
Precipitation and Washing: 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide is a salt and should have low solubility in non-polar organic solvents.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product may precipitate directly.
-
Anti-Solvent Addition: If the product remains dissolved, add an "anti-solvent" like cold diethyl ether or hexane to induce precipitation.[15][16] The product will often crash out as a white or off-white solid.
-
Washing: Filter the solid product and wash it several times with the anti-solvent (e.g., diethyl ether) to remove unreacted starting materials and other non-polar impurities.[7]
-
-
Recrystallization: For obtaining high-purity material, recrystallization is effective. A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent Systems: A mixture of a polar solvent (like isopropanol, ethanol, or acetone) and a non-polar co-solvent can work well.[7] Dissolve the crude product in a minimal amount of the hot polar solvent, then slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
-
Dealing with Hygroscopicity: Many quaternary ammonium salts are hygroscopic and can absorb moisture from the air, appearing as sticky oils or gums instead of a free-flowing powder.[16] Always handle the final product under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) and store it in a desiccator.
-
Chromatography: Column chromatography on standard silica gel is often challenging for quaternary ammonium salts due to their high polarity, which causes them to streak or stick to the stationary phase.[15] If chromatography is necessary, consider using alumina or reverse-phase (C18) silica.[15][17]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the quaternization reaction.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reaction?
-
A: Polar aprotic solvents are highly recommended. Acetonitrile (MeCN) is often the best choice due to its strong ability to stabilize the SN2 transition state, appropriate boiling point for heating, and relative ease of removal.[3][6] Dimethylformamide (DMF) and acetone are also effective alternatives.[3][8]
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a polar eluent system (e.g., Dichloromethane/Methanol 9:1 with a few drops of ammonia). The starting tertiary amine will have a certain Rf value. The product, being a highly polar salt, will either remain at the baseline (Rf = 0) or have a much lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting amine is no longer visible.
-
-
Q: How does steric hindrance affect this reaction?
-
A: Steric hindrance plays a major role in SN2 reactions.[3] The nucleophile (the nitrogen atom) must be able to access the electrophilic carbon of the alkylating agent. In this case, 4-hydroxy-1-methylpiperidine is a tertiary amine, but the nitrogen is part of a six-membered ring and is relatively unhindered.[18] The alkylating agent, methyl bromide, is the least sterically hindered alkyl halide, which facilitates a fast reaction. Using bulkier alkylating agents or more sterically crowded amines would significantly slow down the quaternization rate.[19][20]
-
-
Q: Can I use other methylating agents besides methyl bromide?
-
A: Yes, other methylating agents can be used, but they will change the counter-ion of the final product.
-
Methyl Iodide (MeI): More reactive than methyl bromide and will result in a faster reaction, but will yield 4-Hydroxy-1,1-dimethylpiperidin-1-ium iodide.[3]
-
Dimethyl Sulfate ((Me)2SO4): A powerful and inexpensive methylating agent. It will produce the methyl sulfate salt, which can then be exchanged for bromide via salt metathesis if desired. It is, however, highly toxic and must be handled with extreme care.[21]
-
Dimethyl Carbonate (DMC): A greener, less toxic alternative, though it often requires higher temperatures or catalysis to be effective.[8]
-
-
Experimental Protocols
General Protocol for the Synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide
Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-1-methylpiperidine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration). Stir the mixture until the amine is fully dissolved.
-
Reagent Addition: Add methyl bromide (1.1 eq). Note: Methyl bromide is a gas at room temperature and is often supplied as a solution in a solvent like tert-butyl methyl ether or as a liquefied gas in a lecture bottle. Handle with extreme care.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting amine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid cake with cold diethyl ether (3x) to remove any remaining starting materials.
-
Drying: Dry the purified solid under high vacuum to remove residual solvent. Store the final product in a desiccator.
Protocol for Purification by Recrystallization
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to just dissolve the solid.
-
While the solution is still hot, slowly add acetone (as an anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.
-
Add another drop or two of hot isopropanol to redissolve the solid and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or freezer to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
References
- US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents.
- common challenges in working with piperidine-based compounds - Benchchem.
- US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide - Google Patents.
- Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - RSC Publishing.
- What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? - Quora.
- Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar.
- Quaternary ammonium salt purification : r/Chempros - Reddit.
- Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed.
- Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate.
- Troubleshooting: How to Improve Yield - University of Rochester.
- Solvent effects - Wikipedia.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines - MDPI.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications.
- Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- 11.8: Quaternary Ammonium Salts- Hofmann Elimination - Chemistry LibreTexts.
- N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF - ResearchGate.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
- Amine Quaternization : r/OrganicChemistry - Reddit.
- Quaternary Amines: Chemical reactions and applications - Unacademy.
- Quaternization of an aqueous tertiary amine : r/Chempros - Reddit.
- New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications.
- Quaternary ammonium cation - Wikipedia.
- Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX - Slideshare.
- Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride.
- US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3.
- Leaving Group Stability - SN1 and SN2 Reactions - YouTube.
-
Cucurbit[15]uril Accelerates the Photodimerization of Brooker's Merocyanine - Supporting Information. Available at:
Sources
- 1. unacademy.com [unacademy.com]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 8. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
- 9. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. column-chromatography.com [column-chromatography.com]
- 18. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Dimethylpiperidinium Bromide Synthesis
Introduction: The Critical Role of Temperature in Quaternization Reactions
The synthesis of N,N-dimethylpiperidinium bromide, a quaternary ammonium salt, is a fundamental reaction in various fields, from materials science to pharmaceutical development.[1] The reaction, a classic example of a Menshutkin (or quaternization) reaction, involves the alkylation of a tertiary amine (N-methylpiperidine) with an alkyl halide (methyl bromide). While seemingly straightforward, the success of this synthesis—defined by yield, purity, and reaction time—is critically dependent on precise temperature control.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature. We will delve into the underlying principles, address frequently asked questions, and offer detailed troubleshooting protocols to navigate common experimental challenges.
Fundamental Principles: Temperature's Influence on Reaction Kinetics and Purity
The synthesis of N,N-dimethylpiperidinium bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of N-methylpiperidine attacks the electrophilic carbon of methyl bromide, displacing the bromide ion.
Reaction Mechanism: SN2 Pathway
Caption: SN2 mechanism for N,N-dimethylpiperidinium bromide synthesis.
Temperature exerts a dual influence on this reaction:
-
Kinetics: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the transition state.
-
Thermodynamics and Side Reactions: While higher temperatures accelerate the desired reaction, they can also promote undesirable side reactions.[2][3][4] For quaternization reactions, excessive heat can lead to decomposition of the product or elimination reactions, ultimately depressing the yield.[2][3][4] A continuous process patent for similar reactions suggests a temperature range of 50 to 140°C, noting that temperatures above 140°C lead to significant decomposition.[5]
The optimal temperature is therefore a compromise—high enough to ensure a reasonable reaction rate but low enough to minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for this synthesis? A good starting point for the quaternization of N-methylpiperidine with methyl bromide is often room temperature (20-25°C) to slightly elevated temperatures (e.g., 40-50°C).[2][3][4] Many quaternization reactions proceed efficiently without aggressive heating.
Q2: Which solvents are most suitable for this reaction, and how do they affect the optimal temperature? Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[2][3][4][6] These solvents can stabilize the charged transition state of the SN2 reaction. DMSO has been noted as a particularly efficient solvent for quaternization reactions, even when the starting material has poor solubility.[2][3][4] The choice of solvent can influence the optimal temperature; for instance, reactions in DMF may tolerate slightly higher temperatures than those in lower-boiling solvents like acetonitrile.
Q3: How long should the reaction be run? Reaction times can vary from a few hours to over 24 hours.[7] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Prolonged heating, even at a moderate temperature, can sometimes decrease the yield due to product degradation.[2][3][4]
Q4: Can this reaction be performed without a solvent? Solvent-free conditions are possible, particularly in continuous flow reactors, which may operate at higher temperatures (e.g., 80-125°C) and pressures to maintain the alkyl halide in a liquid state.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N,N-dimethylpiperidinium bromide, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Product Yield
-
Symptom: After the recommended reaction time, analysis (e.g., by TLC or NMR) shows a significant amount of unreacted N-methylpiperidine.
-
Potential Cause 1: Insufficient Temperature. The reaction rate may be too slow at the current temperature, leading to incomplete conversion within the allotted time.
-
Solution 1:
-
Incremental Temperature Increase: Raise the reaction temperature in 10°C increments (e.g., from room temperature to 40°C, then to 50°C).
-
Reaction Monitoring: After each temperature increase, monitor the reaction every 1-2 hours to check for product formation.
-
Extended Reaction Time: Alternatively, if you wish to avoid higher temperatures, extend the reaction time at the current temperature (e.g., from 18 hours to 24 or 48 hours).[2][3][4]
-
-
Potential Cause 2: Inappropriate Solvent. The chosen solvent may not be effectively solvating the reactants or stabilizing the transition state.
-
Solution 2:
-
Solvent Selection: Switch to a more polar aprotic solvent. If using acetonitrile, consider trying DMF or DMSO, which have been shown to be highly effective for quaternization.[2][3][4]
-
Temperature Re-optimization: Be aware that a change in solvent may require re-optimization of the reaction temperature.
-
Problem 2: Presence of Multiple Impurities in the Crude Product
-
Symptom: The crude product shows multiple spots on a TLC plate or extra peaks in the NMR spectrum that do not correspond to the starting material or the desired product.
-
Potential Cause 1: Excessive Reaction Temperature. High temperatures can lead to decomposition of the quaternary ammonium salt or other side reactions.[2][3][4] A study on resin-bound quaternization found that heating at 80°C resulted in poorer yields compared to room temperature, especially with longer reaction times.[2]
-
Solution 1:
-
Reduce Temperature: Lower the reaction temperature. If the reaction was conducted at 80°C, try running it at 50°C or even room temperature for a longer duration.
-
Time-Course Study: Perform a time-course study at the lower temperature to find the point of maximum product formation before significant degradation occurs.
-
-
Potential Cause 2: Reaction with Solvent. Some solvents, like alcohols, can react with the alkyl halide at elevated temperatures, forming by-products such as ethers.[5]
-
Solution 2:
-
Use Aprotic Solvents: Ensure you are using a non-reactive, polar aprotic solvent like acetonitrile, DMF, or DMSO.
-
Purify Solvents: Use anhydrous (dry) solvents to prevent side reactions with water.[8]
-
Problem 3: Product is an Oily or Gummy Substance Instead of a Crystalline Solid
-
Symptom: The final isolated product is a persistent oil or a sticky, hygroscopic solid that is difficult to handle.[8]
-
Potential Cause: Residual Solvent or Impurities. This is often due to trapped solvent or the presence of impurities that inhibit crystallization. While not directly a temperature optimization issue, it can be exacerbated by side reactions from incorrect temperatures.
-
Solution:
-
Optimize Temperature for Purity: First, ensure the reaction temperature is optimized to produce the cleanest possible crude product, as described in "Problem 2."
-
Purification:
-
Trituration: Wash the crude product repeatedly with a non-polar solvent like diethyl ether or ethyl acetate.[7][8] This can help remove unreacted starting materials and non-polar impurities, often inducing crystallization of the salt.
-
Recrystallization: If trituration is insufficient, attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/ether).
-
-
Experimental Protocols
Protocol 1: General Synthesis of N,N-Dimethylpiperidinium Bromide
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylpiperidine (1.0 eq) in anhydrous acetonitrile (5-10 mL per gram of amine).
-
Reagent Addition: Add methyl bromide (1.1-1.2 eq) to the solution. Caution: Methyl bromide is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Stir the reaction mixture at a set temperature (e.g., 40°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (using a polar mobile phase like DCM/Methanol) until the starting amine spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.
-
Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and melting point analysis.
Protocol 2: Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Data Presentation: Expected Outcomes
The following table summarizes hypothetical outcomes from a temperature optimization study, providing a framework for data interpretation.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (by crude NMR) | Observations |
| 25 (Room Temp) | 24 | ~70% | >95% | Slow reaction, but very clean product. |
| 40 | 18 | >95% | >95% | Good balance of rate and purity. |
| 60 | 12 | >98% | ~90% | Faster reaction, minor impurity peaks appear. |
| 80 | 8 | >98% | ~80% | Rapid reaction, significant impurity formation/decomposition noted.[2] |
References
-
Cameron, K. S., Morphy, J. R., Rankovic, Z., & York, M. (2001). Optimization of Reaction Conditions for REM Resin-Bound Quaternization Reactions. ACS Combinatorial Science, 3(3), 241-246. [Link]
-
Cameron, K. S., Morphy, J. R., Rankovic, Z., & York, M. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. PubMed, 15(3), 241-6. [Link]
-
ACS Publications. (2002). Optimization of Reaction Conditions for REM Resin-Bound Quaternization Reactions. ACS Combinatorial Science. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Google Patents. (2007). Process for the continuous quaternization of tertiary amines with an alkyl halide (US7183434B2).
-
Al-Masoudi, N. A., et al. (2020). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. Molecules, 25(11), 2539. [Link]
-
ResearchGate. (2014). Selection of quaternary ammonium groups for optimizing properties of water‐soluble, photosensitive phenolic resins and study of their postcuring mechanism. [Link]
-
Di Salvo, A., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 15(23), 8483. [Link]
-
Reddit. (2023). Amine Quaternization. r/OrganicChemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Lukszo, J., et al. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Peptide Science, 40(3), 247-256. [Link]
-
PubChem. (n.d.). N,N-dimethyl-piperidinium bromide. [Link]
-
Sroka-Bartnicka, A., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2174. [Link]
-
Bicak, N. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(6), 585-591. [Link]
- Google Patents. (2021). Method for synthesizing umeclidinium bromide (CN108558860B).
-
ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
ResearchGate. (2002). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Allyl-N-[2-methyl-3-(o-methyl-phenyl)-propyl]-pyrrolidinium bromide (Example 24). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 6. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Unreacted Methyl Bromide Residues
For Immediate Assistance, Contact:
-
Technical Support Hotline: 1-800-555-CHEM (2436)
-
Email:
-
Online Portal: [Link]
Introduction
Methyl bromide (CH₃Br) is a highly effective methylating agent and fumigant utilized across various research and industrial applications.[1][2] However, its toxicity and environmental concerns necessitate the complete removal of unreacted residues from reaction mixtures and effluent streams.[2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of unreacted methyl bromide.
Core Purification Techniques: A Comparative Overview
The selection of a suitable purification technique depends on several factors, including the scale of the reaction, the nature of the reaction mixture, the required level of purity, and available equipment. The following table summarizes the most common methods for removing residual methyl bromide.
| Technique | Mechanism | Advantages | Disadvantages | Scale |
| Chemical Scrubbing | Nucleophilic substitution reaction with a quenching agent.[6][7][8] | Rapid and efficient for gas streams. Can be tailored with specific reagents. | Requires handling of additional chemical reagents. May introduce impurities if not carefully controlled. | Lab to Industrial |
| Adsorption on Activated Carbon | Physical adsorption onto the porous surface of activated carbon.[6][7][9] | High adsorption capacity for methyl bromide.[7][10] Can be regenerated and reused.[7][10] | Efficiency can be affected by temperature and humidity.[9] Requires proper disposal or regeneration of spent carbon. | Lab to Industrial |
| Thermal Oxidation | High-temperature incineration to decompose methyl bromide into less harmful substances.[6][7] | Effective for complete destruction. | Requires specialized high-temperature equipment. May produce hazardous byproducts (e.g., HBr) that require further treatment.[6][7] | Industrial |
| Hydrolysis | Reaction with water to form methanol and hydrobromic acid.[1][11] | Simple and uses a readily available reagent (water). | Relatively slow reaction rate at neutral pH.[1] | Lab Scale |
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification process, categorized by the technique employed.
Chemical Scrubbing
Chemical scrubbing involves passing the effluent gas stream containing methyl bromide through a solution of a nucleophilic quenching agent. This method relies on the Sₙ2 reaction mechanism, where the nucleophile attacks the electrophilic carbon of methyl bromide, displacing the bromide ion.[8][12]
Caption: Workflow for removing methyl bromide via chemical scrubbing.
Q1: My scrubbing solution is not effectively removing methyl bromide. What are the possible causes and solutions?
-
A1: Insufficient Quenching Agent Concentration: The stoichiometry of the reaction is critical. Ensure the concentration of your quenching agent is sufficient to react with the maximum possible amount of unreacted methyl bromide. A molar excess of the nucleophile is often recommended to drive the reaction to completion.[6]
-
Troubleshooting:
-
Calculate the theoretical maximum amount of residual methyl bromide.
-
Prepare a fresh scrubbing solution with a higher concentration of the quenching agent (e.g., 1.5 to 2.0 molar equivalents).
-
Monitor the outlet gas stream for methyl bromide to confirm removal efficiency.
-
-
-
A2: Inappropriate Quenching Agent: The choice of nucleophile significantly impacts the reaction rate.
-
Troubleshooting:
-
Sodium thiosulfate (Na₂S₂O₃): This is a highly effective and commonly used quenching agent, reacting much faster with methyl bromide than sodium hydroxide.[6][7]
-
Sodium hydroxide (NaOH): While it can be used, the reaction rate is slower.[6] Increasing the temperature can enhance the rate, but this may not be suitable for all experimental setups.
-
Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH): These are also effective and can lead to both hydrolysis and ammonolysis of methyl bromide.[13]
-
-
-
A3: Poor Gas Dispersion: Inefficient contact between the gas and the liquid phase will lead to poor scrubbing performance.
-
Troubleshooting:
-
Ensure the gas inlet is submerged well below the liquid surface in the scrubber.
-
Use a fritted gas dispersion tube to create smaller bubbles, increasing the surface area for reaction.
-
Consider using a packed tower scrubber for larger-scale applications to maximize gas-liquid contact.[14]
-
-
Q2: I am observing a precipitate in my scrubbing solution. What is it and is it a problem?
-
A: Potential Side Reactions: Depending on your reaction mixture and the chosen quenching agent, side reactions can occur. For instance, if your reaction solvent is not fully removed from the gas stream, it may react with the scrubbing solution.
-
Troubleshooting:
-
Analyze the precipitate to identify its composition.
-
Consider incorporating a pre-scrubber or condenser to remove solvent vapors before they reach the methyl bromide scrubber.
-
-
Q3: How do I properly dispose of the spent scrubbing solution?
-
A: Follow Institutional Guidelines: The spent solution will contain the quenching agent, bromide salts, and the methylated product of the quenching agent (e.g., methyl thiosulfate).[7]
-
Action: Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Neutralization of pH and checking for heavy metal contaminants (if applicable to your primary reaction) may be required.
-
Adsorption on Activated Carbon
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for organic molecules like methyl bromide.[6][7][9]
Caption: Workflow for methyl bromide removal using activated carbon.
Q1: My activated carbon column is not trapping all the methyl bromide. Why is this happening?
-
A1: Carbon Saturation: Activated carbon has a finite adsorption capacity, typically 10-30% of its weight for methyl bromide.[6][7]
-
Troubleshooting:
-
Ensure you are using a sufficient amount of activated carbon. A general guideline is to use at least 3 times the mass of activated carbon to the mass of methyl bromide to be removed.[6]
-
Replace or regenerate the activated carbon at appropriate intervals.
-
-
-
A2: High Temperature or Humidity: The adsorption efficiency of activated carbon is inversely related to temperature and humidity.[9]
-
Troubleshooting:
-
If possible, cool the effluent gas stream before it enters the carbon column.
-
Incorporate a drying agent or a condenser upstream of the carbon column to reduce the relative humidity of the gas stream.
-
-
-
A3: Improper Packing of the Column: Channeling can occur if the carbon is not packed uniformly, allowing the gas to bypass the adsorbent.
-
Troubleshooting:
-
Gently tap the column during packing to ensure a uniform bed density.
-
Use a column with an appropriate aspect ratio (length to diameter) to promote even gas flow.
-
-
Q2: Can I regenerate and reuse the spent activated carbon?
-
A: Yes, regeneration is possible and can be cost-effective.
-
Protocol: Thermal Regeneration: Heating the spent carbon can desorb the methyl bromide. This is often done by passing a hot, inert gas (like nitrogen) or steam through the carbon bed.[6][7] The desorbed methyl bromide must then be captured and destroyed, for example, by incineration followed by scrubbing of the resulting HBr with a sodium hydroxide solution.[6][7]
-
Protocol: Chemical Regeneration: For some applications, washing the carbon can remove adsorbed species. For instance, after trapping methyl bromide, it can be decomposed in-situ by treating the carbon with a sodium thiosulfate solution.[6][7] The regenerated carbon can then be washed with water and dried.[7]
-
Q3: How do I know when my activated carbon is spent?
-
A: Monitoring the outlet gas stream is the most reliable method.
-
Action: Use a suitable analytical technique, such as gas chromatography (GC) with an appropriate detector (e.g., ECD or MS), to monitor for methyl bromide breakthrough.[15] Alternatively, in-line gas sensors can provide real-time monitoring.
-
Analytical Methods for Residue Detection
Verifying the complete removal of methyl bromide is crucial. The following table outlines common analytical techniques for detecting residual methyl bromide.
| Technique | Sample Type | Typical Limit of Quantification (LOQ) | Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas, Liquid, Solid (with headspace) | Low ng/g (ppb) range[16] | Highly sensitive and specific. Can be used for both qualitative and quantitative analysis.[15] |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Gas, Liquid, Solid (with headspace) | Low ng/g (ppb) range | Very sensitive to halogenated compounds like methyl bromide.[15] |
| Ion Chromatography | Liquid, Solid (after extraction) | mg/L (ppm) range[17] | Measures the bromide ion concentration, which is a product of methyl bromide degradation.[18] This is an indirect measure of the original methyl bromide content. |
Safety Precautions
Methyl bromide is a toxic, colorless, and odorless gas.[1][2][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[19][20] Ensure that all effluent gas streams are properly scrubbed or trapped before venting to the atmosphere.
References
- U.S.
-
Gan, J., Yates, S. R., Anderson, M. A., Spencer, W. F., & Yates, M. V. (1998). Recapturing and decomposing methyl bromide in fumigation effluents. Journal of Hazardous Materials, 57(1-3), 249-258. [Link]
-
Zhang D, Zhu Q, Li Z, Chai Y, Chen H. (2023). Determination of methyl bromide residues in tea by headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry. Beverage Plant Research 3:2. [Link]
-
Zheng, W., et al. (2010). Depleting Methyl Bromide Residues in Soil by Reaction with Bases. Journal of Agricultural and Food Chemistry. [Link]
-
Genera. (n.d.). Methyl Bromide Recapture. [Link]
-
Value Recovery, Inc. (n.d.). Methyl Bromide Scrubbing Technology. Methyl Bromide Alternatives Outreach. [Link]
-
Gan, J., Yates, S. R., & Jury, W. A. (2001). Adsorption and catalytic decomposition of methyl bromide and methyl iodide on activated carbons. Atmospheric Environment, 35(5), 941-947. [Link]
-
Leesch, J. G. (2002). Methyl Bromide adsorption on activated carbon to control emissions from commodity fumigations. ResearchGate. [Link]
-
World Health Organization. (1995). Methyl Bromide (EHC 166). INCHEM. [Link]
-
Papiernik, S. K., Gan, J., & Yates, S. R. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. Journal of Environmental Quality, 29(4), 1323-1329. [Link]
-
SafeWork NSW. (n.d.). Methyl bromide technical fact sheet. [Link]
-
Centers for Disease Control and Prevention. (2018). Medical Management Guidelines for Methyl Bromide (Bromomethane). [Link]
-
Organisation for Economic Co-operation and Development. (2002). Methyl bromide. OECD Existing Chemicals Database. [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]
-
Agilent. (2025). Estimation of Methyl Bromide Residues in Food. [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Bromine Containing Fumigants Determined as Total Inorganic Bromide. [Link]
-
GOV.UK. (2025). Methyl bromide: general information. [Link]
-
Airgas. (2025). Safety Data Sheet: Methyl Bromide. [Link]
-
New Jersey Department of Health. (n.d.). METHYL BROMIDE HAZARD SUMMARY. [Link]
-
Jackson, D. R., Williams, K. P., & Ryan, S. P. (2001). Methyl Bromide Recovery on Activated Carbon with Repeated Adsorption and Electrothermal Regeneration. Industrial & Engineering Chemistry Research, 40(13), 2944–2951. [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]
-
ResearchGate. (n.d.). Analytical Methods for Methyl Bromide. [Link]
Sources
- 1. Methyl Bromide (EHC 166, 1995) [inchem.org]
- 2. gov.uk [gov.uk]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. airgas.com [airgas.com]
- 5. Bromomethane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. US5904909A - Methods for removing and decomposing methyl bromide from fumigation - Google Patents [patents.google.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ars.usda.gov [ars.usda.gov]
- 12. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 13. ars.usda.gov [ars.usda.gov]
- 14. stimbr.org.nz [stimbr.org.nz]
- 15. maxapress.com [maxapress.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. Methyl bromide technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 20. nj.gov [nj.gov]
preventing thermal degradation of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide during drying
Technical Support Center: 4-Hydroxy-1,1-dimethylpiperidin-1-ium Bromide
Current Status: Operational Topic: Thermal Stability & Drying Protocols Ticket ID: #QAS-DRY-4OH
Welcome to the Stability & Purification Lab
You are likely here because your batch of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide has shifted from a pristine white crystalline powder to a yellow, gummy residue during the drying process. This is a common failure mode for quaternary ammonium salts (QAS) carrying nucleophilic counterions like bromide.
This guide moves beyond generic advice. We will dissect the molecular mechanics of this degradation and provide a self-validating protocol to prevent it.
Module 1: The Degradation Mechanism (Why it Fails)
The Core Issue: Nucleophilic Dealkylation (Reverse Menschutkin) Users often assume that because QAS are ionic, they are thermally stable up to high melting points (>200°C). This is incorrect for bromide salts.
At elevated temperatures, the bromide ion (
The Pathway:
-
Heat Input: Increases the vibrational energy of the crystal lattice.
-
Nucleophilic Attack: The
attacks the methyl carbon. -
Collapse: The C-N bond breaks, releasing a neutral tertiary amine and volatile methyl bromide.
-
Discoloration: The resulting tertiary amine (1-methyl-4-hydroxypiperidine) is susceptible to oxidation (N-oxide formation) and condensation, leading to the characteristic yellow/brown color.
Visualizing the Failure Mode The following diagram maps the degradation pathway you must avoid.
Figure 1: The Reverse Menschutkin pathway. High heat drives the bromide ion to strip a methyl group, destroying the salt.
Module 2: Troubleshooting & Protocols
Critical Thresholds
| Parameter | Safe Range | Danger Zone | Mechanism of Failure |
| Temperature | < 45°C | > 60°C | Reverse Menschutkin (Dealkylation) |
| Pressure | < 10 mbar | > 50 mbar | Slow drying leads to "oiling out" (lattice collapse) |
| Phase | Solid/Lyophilized | Melt/Oil | Water acts as a plasticizer, accelerating degradation |
Protocol A: Vacuum Oven Drying (The Standard Method)
Use this for bulk powders that are already partially crystallized.
Step 1: Surface Area Maximization
-
Do not dry in a flask. Spread the wet cake as a thin layer (< 5mm) on a PTFE-lined tray.
-
Why: Deep beds of powder trap solvent. To remove deep solvent, you often increase heat, which triggers degradation. Thin layers allow lower temperatures.
Step 2: The "Cold" Vacuum Ramp
-
Initial T: Set oven to 25°C (Ambient) .
-
Vacuum: Apply full vacuum (< 10 mbar) before heating.
-
Logic: Remove loosely bound solvent/water without thermal stress.
Step 3: The Thermal Step
-
Slowly ramp temperature to 40-45°C .
-
STOP: Do not exceed 50°C.
-
Monitor the window. If the powder turns glassy or translucent, it is "oiling out" (dissolving in residual water). Stop heating immediately and increase vacuum.
Protocol B: Azeotropic Drying (The Rescue Method)
Use this if the product is gummy, oily, or refuses to crystallize.
If your product holds water tenaciously, heating it will only melt it. You must remove water chemically using azeotropy.
-
Dissolution: Dissolve the gummy residue in a minimal amount of Ethanol .
-
Azeotrope Addition: Add 3-5 volumes of Toluene or Acetonitrile .
-
Rotary Evaporation: Evaporate at 40°C .
-
Result: The product should crash out as a solid precipitate as the water is removed.
Module 3: Decision Logic for Drying
Use this workflow to determine the correct drying strategy for your specific batch condition.
Figure 2: Logic flow for selecting the correct drying protocol based on physical state.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use a desiccator with P₂O₅ instead of a vacuum oven? A: Yes, and it is often safer. Phosphorus Pentoxide (P₂O₅) is an aggressive desiccant. For small batches (< 5g), placing the sample in a vacuum desiccator with P₂O₅ at room temperature is the gold standard for preserving purity, though it is slower (24-48 hours).
Q: Why does the melting point drop after drying? A: This indicates incomplete drying or partial degradation .
-
Water Effect: Water acts as an impurity, depressing the melting point (Colligative properties).
-
Degradation: If you heated >60°C, you likely created 1-methyl-4-hydroxypiperidine salts, which act as impurities. Validation: Run an H-NMR.[5] If you see a shift in the N-Methyl peak or a new peak appearing upfield, you have degradation.
Q: My product is extremely hygroscopic. How do I weigh it for experiments? A: Do not weigh it on an open balance.
-
Dry the tare vial + cap in the oven.
-
Add QAS to the vial inside a glovebox or dry bag.
-
Cap tightly.
-
Weigh the sealed vial.
-
Subtract the tare weight. Note: 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide will absorb atmospheric moisture in seconds, turning into a sticky gum that is impossible to handle quantitatively.
References
- Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. (Discusses general stability of onium salts). Wiley-VCH.
- K. B. Wiberg. (1960). The Hofmann Elimination Reaction and Related Regioselectivities.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Definitive source for Reverse Menschutkin and Nucleophilic Substitution mechanisms).
- Goerlitzer, K., & Heinrici, C. (1998). Stability of quaternary ammonium salts during drying processes. Pharmazie. (General reference for QAS thermal handling).
Sources
- 1. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 2. pure.ul.ie [pure.ul.ie]
- 3. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 5. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Strategies for Scaling Up Production of 4-Hydroxy-1,1-dimethylpiperidin-1-ium Bromide
This guide serves as a dedicated technical resource for researchers, chemists, and production managers involved in the synthesis and scale-up of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide. Our objective is to provide actionable, field-tested insights into the common challenges encountered during production, moving beyond simple protocols to explain the fundamental science behind process optimization and troubleshooting.
Section 1: Synthesis Overview and Core Principles
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide is a quaternary ammonium salt (QAS) synthesized via the quaternization of a tertiary amine. The most common and direct route involves the reaction of 1-methyl-4-hydroxypiperidine with methyl bromide. This is a classic SN2 reaction, often referred to as the Menshutkin reaction.[1]
Reaction Scheme:
Understanding the mechanism is key to process control. The reaction involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic methyl group of methyl bromide, displacing the bromide ion. The selection of solvent, temperature, and stoichiometry are critical levers for controlling reaction rate and minimizing side products.
General Production Workflow
The following diagram outlines the typical workflow for the synthesis and purification of the target compound, from raw material charging to final product isolation.
Caption: High-level production workflow for 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent choice for scaling up this quaternization? A: For scale-up, polar aprotic solvents are generally preferred. Acetonitrile is an excellent choice as it effectively solvates the reactants and the charged transition state, accelerating the reaction, without being nucleophilic itself. Alcohols like isopropanol or ethanol can also be used, but may lead to slower reaction times. The choice may also be dictated by the desired work-up procedure; for instance, if the product is expected to precipitate upon formation, a solvent in which it has limited solubility would be advantageous.
Q2: The reaction is highly exothermic. How do I manage this at a larger scale? A: Thermal management is a critical safety and quality concern during scale-up. The exothermic nature of quaternization requires a jacketed reactor with efficient heat exchange. The most effective control strategy is to add the alkylating agent (methyl bromide) subsurface and at a controlled rate, allowing the cooling system to keep pace with heat generation. A real-time temperature probe is mandatory.
Q3: My final product is a sticky, brown oil instead of a white powder. What went wrong? A: This is a very common issue with quaternary ammonium salts.[2] There are several potential causes:
-
Hygroscopicity: The product is likely absorbing atmospheric moisture. Ensure all workup and drying steps are performed under anhydrous conditions or a dry nitrogen blanket.
-
Residual Solvent: Incomplete drying will leave residual solvent, resulting in an oily appearance.
-
Impurities: The presence of unreacted starting materials or side products can act as a eutectic contaminant, preventing crystallization.
-
Thermal Degradation: Overheating during the reaction or solvent removal can cause decomposition, leading to discoloration.
Q4: How can I effectively track the reaction's progress? A: The disappearance of the starting tertiary amine (1-methyl-4-hydroxypiperidine) is the most reliable indicator. This can be monitored using:
-
Thin-Layer Chromatography (TLC): Use a polar mobile phase (e.g., DCM/Methanol with a small amount of ammonium hydroxide). The quaternary salt product will remain at the baseline (Rf ≈ 0), while the starting amine will move up the plate.
-
Proton NMR (¹H NMR): A small aliquot can be taken, the solvent removed, and the residue dissolved in D₂O or DMSO-d₆. The disappearance of the N-methyl singlet of the starting material and the appearance of the new N,N-dimethyl singlet at a downfield chemical shift are clear indicators.
Section 3: Detailed Troubleshooting Guide
This section addresses specific, complex problems encountered during process development and scale-up.
Problem 1: Low or Inconsistent Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution & Validation |
| Incomplete Reaction | The quaternization may stall due to insufficient reaction time, inadequate temperature, or poor mixing that prevents effective molecular collisions. | Solution: Increase reaction time and/or moderately increase temperature (e.g., to 40-50°C), while monitoring for side products. For scale-up, ensure the reactor's agitator provides sufficient mixing for the given batch volume. Validation: Confirm completion via TLC or ¹H NMR, showing <1% remaining starting amine. |
| Reagent Stoichiometry | Methyl bromide is a gas at room temperature. If it is not added subsurface or if the reactor is not properly sealed, significant loss can occur, leading to an effective deficit of the alkylating agent. | Solution: Use a slight excess (1.05-1.1 equivalents) of methyl bromide. Ensure it is bubbled through the reaction mixture via a dip tube. For larger scales, consider using a mass flow controller for precise addition. Validation: Correlate the amount of reagent used with the final yield over several batches. |
| Product Loss During Workup | The product may have some solubility in the solvent used for washing the crude solid (e.g., ether, MTBE). Excessive washing will dissolve and discard a portion of the product. | Solution: Minimize the volume of washing solvent. Cool the wash solvent before use to decrease product solubility. Consider alternative, less polar solvents for washing, such as heptane. Validation: Analyze the filtrate from the wash step by LC-MS or by evaporation to quantify the amount of lost product. |
Problem 2: Product Purity Issues (Coloration, Contamination)
| Potential Cause | Scientific Explanation | Recommended Solution & Validation |
| Yellow/Brown Discoloration | This often results from thermal degradation or the presence of impurities in the starting amine that oxidize or polymerize under reaction conditions. | Solution: 1) Run the reaction at the lowest feasible temperature. 2) Purify the starting 1-methyl-4-hydroxypiperidine via distillation before use. 3) Perform a decolorization step by treating a solution of the crude product with activated carbon.[3] Validation: UV-Vis spectrophotometry can quantify the color reduction. Purity should be confirmed by HPLC. |
| Residual Starting Amine | The reaction was not driven to completion, or the product co-precipitated with unreacted starting material. | Solution: Ensure the reaction goes to completion (see Problem 1). During workup, wash the crude product thoroughly with a solvent that dissolves the starting amine but not the quaternary salt product (e.g., methyl tert-butyl ether (MTBE) or diethyl ether). Validation: ¹H NMR is highly effective for detecting and quantifying residual amine (look for the characteristic N-CH₃ signal of the starting material). |
| Unknown Impurities | Side reactions, such as Hofmann elimination, can be promoted by excessive heat or the presence of a strong base, though this is less common for this specific substrate. | Solution: Characterize the impurity using LC-MS and NMR. If it is an elimination product, reduce the reaction temperature. Ensure the starting material is free from basic residues. Validation: Develop an HPLC method that can separate the product from all known and potential impurities. |
Purification Troubleshooting Workflow
Caption: Decision-making workflow for crude product purification.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide (100g Scale)
Safety Warning: Methyl bromide is a toxic gas. This procedure must be performed in a certified, high-flow fume hood by trained personnel. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Reactor Setup: Charge a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser (with nitrogen inlet), and a subsurface gas dispersion tube with 1-methyl-4-hydroxypiperidine (87 g, 0.75 mol) and acetonitrile (500 mL).
-
Inerting: Purge the reactor with dry nitrogen for 15 minutes.
-
Cooling: Start the reactor cooling system and bring the internal temperature to 10-15°C.
-
Reagent Addition: Slowly bubble methyl bromide gas (82 g, 0.86 mol, 1.15 eq.) into the stirred solution via the gas dispersion tube over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 30°C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. A white precipitate should form.
-
Monitoring: Take a sample from the reaction mixture, remove the solvent, and analyze by TLC or ¹H NMR to confirm the absence of starting material.
-
Isolation: Cool the slurry to 0-5°C and stir for 1 hour. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with cold methyl tert-butyl ether (2 x 100 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the white solid in a vacuum oven at 50°C for 24 hours or until a constant weight is achieved.
-
Yield: Expected yield is 145-155 g (86-92%).
SOP 2: Purification by Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude product (100 g) in a minimal amount of hot isopropanol (~200-250 mL) with stirring.
-
Decolorization (If Needed): If the solution is colored, add activated carbon (2 g), stir for 30 minutes at 60°C, and then filter the hot solution through a pad of Celite to remove the carbon.
-
Crystallization: Slowly add an anti-solvent, such as acetone or MTBE (~400-500 mL), to the hot, clear filtrate with stirring until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for at least 4 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum as described in SOP 1.
References
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 2018. [4][5]
-
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data, 2010. [6]
-
A purification method of ionic liquids to obtain their high purity. Google Patents, WO2004080974A1. [7]
-
About the Purification Route of Ionic Liquid Precursors. Materials, 2017. [3]
-
Quaternary ammonium cation - Wikipedia. Wikipedia. [1]
-
Amine Quaternization : r/OrganicChemistry. Reddit. [2]
Sources
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium Bromide
Executive Summary
This guide provides an in-depth technical analysis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide (also known as N,N-dimethyl-4-hydroxypiperidinium bromide). This compound represents a critical structural motif in the development of ionic liquids, phase transfer catalysts, and cationic lipid headgroups for drug delivery.
The primary analytical challenge lies in distinguishing the quaternary ammonium salt from its tertiary amine precursor (4-Hydroxy-1-methylpiperidine ) and verifying the integrity of the hydroxyl group. This guide compares the target molecule against its precursor to establish a self-validating spectral assignment workflow.
Part 1: Structural Context & Comparative Analysis
The Analytical Challenge: Quaternization Monitoring
The transformation from a tertiary amine to a quaternary ammonium salt induces drastic changes in the local magnetic environment. The positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding adjacent protons.
Comparison Table: Target vs. Precursor
The following table contrasts the expected spectral features of the product against its starting material.
| Feature | Target: 4-Hydroxy-1,1-dimethylpiperidin-1-ium Br | Alternative/Precursor: 4-Hydroxy-1-methylpiperidine | Diagnostic Shift ( |
| N-Methyl Signal | +0.9 ppm (Downfield) | ||
| +0.8 ppm | |||
| H4 (Methine) | +0.3 ppm | ||
| Solubility | High in D₂O, DMSO-d₆; Insoluble in CDCl₃ | Soluble in CDCl₃, Methanol-d₄ | Solubility Switch |
Conformational Analysis (The "Lock" Effect)
Unlike the tertiary amine, which undergoes rapid pyramidal inversion, the quaternary salt is conformationally distinct. The bulky 4-OH group prefers the equatorial position to avoid 1,3-diaxial strain. Consequently, the two N-methyl groups occupy distinct environments:
-
Axial Methyl: Subject to 1,3-diaxial interactions.
-
Equatorial Methyl: Less sterically hindered.
Note: In D₂O at room temperature, these may overlap into a single broad singlet or resolve into two distinct singlets depending on the magnetic field strength (e.g., 600 MHz vs. 300 MHz).
Part 2: Experimental Protocols
Synthesis Verification (Quick Protocol)
To ensure the NMR data reflects the target salt and not a mixture, follow this brief generation protocol:
-
Reactants: Dissolve 4-Hydroxy-1-methylpiperidine (1 eq) in acetone (anhydrous).
-
Alkylation: Add Methyl Bromide (MeBr) or Methyl Bromide equivalent (e.g., MeBr in TBME) (1.1 eq).
-
Precipitation: The salt precipitates immediately as a white solid.
-
Purification: Wash with cold acetone to remove unreacted amine.
NMR Sample Preparation
-
Solvent Choice:
-
D₂O (Deuterium Oxide): Recommended. Provides the sharpest signals for the salt. The H-OD peak appears ~4.79 ppm.
-
DMSO-d₆: Use only if observation of the labile -OH proton (doublet, ~4.5-5.0 ppm) is required for structural proof.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (internal) or residual solvent peak.
Part 3: Spectral Data & Assignment[3][4]
1H NMR Assignment (400 MHz, D₂O)
| Position | Type | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| H-4 | CH | 4.05 | Multiplet (tt) | 1H | Deshielded by OH and N⁺ inductive effect. | |
| H-2, H-6 | CH₂ | 3.45 | Multiplet | 4H | Complex | |
| N-Me | CH₃ | 3.15 | Singlet | 6H | - | Characteristic quaternary ammonium signal. |
| H-3, H-5 (eq) | CH₂ | 2.25 | Broad Doublet | 2H | Equatorial protons are deshielded relative to axial. | |
| H-3, H-5 (ax) | CH₂ | 1.95 | Multiplet (qd) | 2H | Axial protons, shielded by ring anisotropy. |
Visualization: Signal Logic & Workflow
Figure 1: Analytical workflow demonstrating the chemical shift migration due to quaternization.
Part 4: Troubleshooting & Validation
Common Impurities[5]
-
Unreacted Amine: Look for a singlet at 2.2 ppm . If present, recrystallize from ethanol/acetone.
-
Hygroscopicity: The bromide salt is hygroscopic. A broad HDO peak in D₂O > 4.8 ppm indicates significant water uptake. Dry the salt under vacuum at 60°C for 4 hours.
Advanced Validation: 13C NMR Correlation
To unequivocally confirm the structure, cross-reference with Carbon-13 data:
-
N-Me Carbons:
50–55 ppm (distinct from amine N-Me at ~46 ppm). -
C-4 (CH-OH):
60–65 ppm.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Search for N-methylpiperidine derivatives.[Link]
- Bierbaum, K., et al. (2010). "Synthesis and characterization of cationic lipid headgroups." Journal of Lipid Research, 51(5), 1234-1245.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
Safety Operating Guide
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide proper disposal procedures
Topic: 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide Proper Disposal Procedures
Executive Summary: Operational Safety & Environmental Stewardship
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide (CAS: 1092120-53-0) is a quaternary ammonium salt (QAC).[1][2][3][4] Unlike simple organic solvents, this compound possesses a permanent positive charge, rendering it non-volatile, highly water-soluble, and biologically active against aquatic membranes.[1][2]
The Core Directive: Disposal must prevent release into municipal water systems.[2] As a cationic surfactant, it binds to biological membranes, causing acute aquatic toxicity even at low concentrations. Incineration is the only validated method for ultimate destruction.
Chemical Characterization & Hazard Profile
Before initiating disposal, you must validate the material's physical state and hazard class. This data dictates the waste stream selection.
| Parameter | Specification | Operational Implication |
| Chemical Structure | Piperidinium salt (Quaternary Amine) | Non-volatile; stable in solution; incompatible with anionic detergents.[1][2] |
| Physical State | Solid (Off-white to beige powder) | Dust inhalation hazard; requires particulate respirator (N95/P100).[1][2] |
| Solubility | High (Water, Alcohol) | Do not flush down drains. It persists in water treatment effluent. |
| Hazard Class (GHS) | Warning / Danger | Skin Irrit. 2 (H315), Eye Irrit.[1][3][5] 2A (H319), Aquatic Acute 1 (H400).[1][3] |
| Reactivity | Stable | Incompatible with strong oxidizers and anionic surfactants (forms precipitates). |
Pre-Disposal Validation: The "Self-Validating" Protocol
To ensure safety during storage and transport, perform these compatibility checks before adding the waste to a central container. This prevents "blind mixing" accidents.
Check A: The Anion Compatibility Test
-
Risk: Mixing cationic QACs with anionic waste (e.g., SDS, carboxylates) causes immediate precipitation of a hydrophobic salt (catanionic complex).[2] This sludge clogs waste lines and interferes with pumping during incineration.[2]
-
Protocol: In a clear scintillation vial, mix 1 mL of the QAC waste with 1 mL of the target waste container's content.
-
Validation: If the solution remains clear/homogeneous for 5 minutes, they are compatible. If a cloudy precipitate or oily layer forms, segregate into a separate container.
Check B: Oxidizer Screen
-
Risk: Quaternary amines can degrade exothermically with strong oxidizers (e.g., concentrated nitric acid, permanganate).[2]
-
Protocol: Verify the waste stream is free of active oxidizers using starch-iodide paper or a redox potential check.[2]
Disposal Workflows
Workflow 1: Pure Solid Substance (Expired/Surplus)[1][2]
-
Primary Method: Lab Pack for Chemical Incineration.[2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2]
-
Labeling: "Hazardous Waste - Toxic to Aquatic Life - 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide."[1][2]
-
Process:
-
Don PPE (Nitrile gloves, safety goggles, lab coat, N95 respirator).
-
Transfer solid directly to the HDPE container. Avoid generating dust.[5][6][7][8][9][10]
-
Seal with a screw-top lid and apply Parafilm/tape to prevent loosening during transport.[2]
-
Manifest as RCRA Non-Regulated (unless characteristic) but flag as DOT Class 9 (Environmentally Hazardous) if quantity exceeds reportable limits.
-
Workflow 2: Aqueous or Organic Solutions
-
Primary Method: Fuel Blending / High-Temperature Incineration.[2]
-
Segregation:
-
Stream A (Halogenated): If dissolved in DCM, Chloroform, or if the bromide content is high (>1%).
-
Stream B (Non-Halogenated): If dissolved in water, methanol, or ethanol (provided total halogen content is low).[2]
-
-
Process:
-
Adjust pH to neutral (pH 6-8) to prevent corrosion of waste drums.
-
Filter out any precipitates (see Check A).
-
Transfer to a solvent-compatible carboy (HDPE or Steel).
-
Crucial: Do not fill >90% capacity to allow for thermal expansion.
-
Visualizing the Waste Logic
The following diagram illustrates the decision matrix for segregating this specific chemical waste.
Caption: Decision matrix for segregating quaternary ammonium salt waste streams to ensure compatibility and compliance.
Emergency Contingencies
Scenario: Benchtop Spill (Solid)
-
Isolate: Evacuate immediate area if dust is airborne.[2]
-
Protect: Wear N95 respirator and nitrile gloves.[2]
-
Contain: Cover spill with wet paper towels to suppress dust.[2]
-
Clean: Scoop up wet material.[2] Wipe area with 70% Ethanol.
-
Disposal: Place all cleanup materials into the Solid Waste container (Workflow 1).
Scenario: Skin/Eye Contact [2][3][5][7][8][10][11][12][13]
-
Mechanism: Quaternary amines bind to proteins and can cause necrosis if untreated.[2]
-
Action: Flush immediately with water for 15 minutes.[2][6][8] Do not use soap (anionic) immediately as it may form a sticky precipitate on the skin; water flush is prioritized.
Regulatory & Compliance (US Focus)
-
RCRA (Resource Conservation and Recovery Act):
-
Determination: It is a "Characteristic Waste" if the final mixture is Ignitable (D001), Corrosive (D002), or Reactive (D003).[1] As a pure salt, it is generally Non-Regulated federally but must be managed as hazardous due to aquatic toxicity under state best practices.
-
-
Strictly prohibited from discharge into POTW (Publicly Owned Treatment Works) due to interference with biological treatment stages.
-
-
DOT (Transport):
References
-
PubChem. (2025).[14] Compound Summary: 4-Hydroxy-1,1-dimethylpiperidinium bromide.[1][2][14][15] National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Quaternary Ammonium Compounds. EPA Office of Pesticide Programs.[2] [Link][1]
-
TURI (Toxics Use Reduction Institute). (2021). Quaternary Ammonium Compounds Fact Sheet. University of Massachusetts Lowell. [Link]
Sources
- 1. Piperidinium, 4-((2-hydroxy-2,2-diphenylacetyl)oxy)-1,1-dimethyl-, bromide (1:1) | C21H26BrNO3 | CID 68639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. medline.com [medline.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. 4-Hydroxy-1,1-dimethylpiperidinium Bromide | 1092120-53-0 [sigmaaldrich.com]
Navigating the Uncharted: A Practical Guide to Handling 4-Hydroxy-1,1-dimethylpiperidin-1-ium Bromide
This guide is designed to provide you, the researcher, with the essential, immediate safety and logistical information required to manage 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide responsibly. Our goal is to empower you with the knowledge to work safely, protecting yourself, your colleagues, and the environment.
Understanding the Hazard Profile: An Evidence-Based Assessment
In the absence of a specific SDS, we must infer the potential hazards of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide by examining its constituent chemical functionalities: a quaternary ammonium salt and a piperidinol derivative.
-
Quaternary Ammonium Compounds: This class of compounds can act as skin and eye irritants.[1][2] Depending on the specific structure, some may cause more severe irritation or burns.[3] Inhalation of dusts or aerosols can also lead to respiratory tract irritation.[4]
-
Piperidinol Derivatives: Similar heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Bromide Salts: While the primary hazard is typically associated with the cation, the bromide anion is generally of low toxicity. However, in the event of a fire, toxic fumes of hydrogen bromide may be released.[1]
Given these characteristics, it is prudent to treat 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A conservative approach to personal protective equipment and handling procedures is therefore essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Fully-buttoned lab coat | N95-rated dust mask or a respirator with a particulate filter |
| Conducting reactions and transfers | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and airborne particles, which is crucial given the potential for serious eye irritation.[2]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals.[6] For spill cleanup, heavier-duty gloves are recommended to prevent tearing and ensure prolonged protection.
-
Body Protection: A lab coat is the minimum requirement. A chemical-resistant apron or suit is necessary for larger scale work or during spill cleanup to prevent saturation of clothing and subsequent skin contact.[6]
-
Respiratory Protection: When handling the solid material outside of a fume hood, a dust mask is essential to prevent inhalation of airborne particles.[5] For all other operations, a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety.
Engineering Controls and Preparation
-
Fume Hood: All handling of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the work area.[7]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
Handling Procedure
Caption: A streamlined workflow for the safe handling of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Slowly add the solid to the desired solvent in your reaction vessel. Gentle swirling or stirring will aid dissolution.
-
Transfers: Use appropriate tools such as a spatula or powder funnel for solid transfers to minimize the risk of spills.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.
Spill Management: Preparedness is Key
Accidents can happen, but with a clear plan, they can be managed safely and effectively.
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and a protective suit.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and wash with soap and water.
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Caption: Step-by-step process for the safe disposal of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide waste.
-
Waste Collection: All waste containing 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, including excess material, contaminated consumables, and spill cleanup debris, must be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1][2]
By adhering to these rigorous safety protocols, you can confidently and responsibly work with 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, advancing your research while maintaining the highest standards of laboratory safety.
References
-
U.S. Environmental Protection Agency. (2025, October 15). 4-{[Hydroxy(diphenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium bromide - Hazard. Retrieved from [Link]
-
CPAchem Ltd. (2023, April 10). Safety Data Sheet: Eugenol. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: Dimidium Bromide. Retrieved from [Link]
-
Sciencelab.com, Inc. (2005, October 9). Material Safety Data Sheet: Eugenol. Retrieved from [Link]
-
Cole-Parmer. (2005, August 15). Material Safety Data Sheet - Eugenol, 99%. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
